molecular formula C13H13FN2O2 B6332215 Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 1580482-90-1

Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6332215
CAS No.: 1580482-90-1
M. Wt: 248.25 g/mol
InChI Key: GFALWOWWIKYRMX-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with ethyl 1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased efficiency, and reduced production costs. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 5-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate
  • Ethyl 5-[(2-bromophenyl)methyl]-1H-pyrazole-4-carboxylate
  • Ethyl 5-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical properties and biological activities, making this compound unique in its own right.

Properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-18-13(17)10-8-15-16-12(10)7-9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFALWOWWIKYRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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